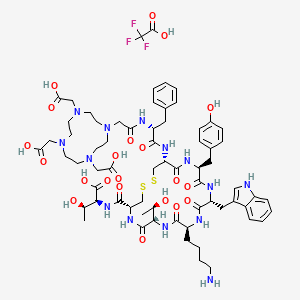
Dotatate tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dotatate tfa involves the sequential coupling of amino acids with protective groups at the N-terminal and the side chain according to the amino acid sequence of this compound. This is followed by coupling with DOTA (tBu)3 to obtain the linear peptide resin of this compound . The process typically involves solid-phase peptide synthesis (SPPS) techniques.
Industrial Production Methods
Industrial production of this compound often utilizes automated synthesis systems. These systems are divided into three parts: servomotor modules, single-use sterile synthesis cassettes, and a computerized system that runs the modules . This method ensures high reliability, reproducibility, and safety in the production of radiopharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
Dotatate tfa can undergo various chemical reactions, including:
Radiolabeling: This compound can be reacted with radionuclides such as gallium-68, lutetium-177, and copper-64 to form radiopharmaceuticals.
Complexation: The compound forms stable complexes with metal ions due to the presence of the DOTA chelator.
Common Reagents and Conditions
Common reagents used in the radiolabeling of this compound include:
Gallium-68: Typically obtained from a germanium-68/gallium-68 generator.
Lutetium-177: Available as lutetium chloride.
Copper-64: Provided as copper chloride.
The radiolabeling reactions are usually carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions are radiolabeled this compound complexes, such as gallium-68 this compound, lutetium-177 this compound, and copper-64 this compound .
Scientific Research Applications
Dotatate tfa has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in the synthesis of radiopharmaceuticals.
Biology: Employed in the study of somatostatin receptor expression in various tissues.
Medicine: Utilized in the diagnosis and treatment of neuroendocrine tumors through PRRT.
Industry: Applied in the production of radiopharmaceuticals for clinical use.
Mechanism of Action
Dotatate tfa exerts its effects by binding to somatostatin receptors, particularly subtype 2 (SSR2), which are overexpressed in neuroendocrine tumors . Upon binding, the receptor-ligand complex is internalized via endocytosis, allowing the radionuclide to deliver targeted radiation to the tumor cells. This targeted delivery increases the probability of double-strand DNA breakage, leading to tumor cell death .
Comparison with Similar Compounds
Similar Compounds
DOTANOC: Similar to Dotatate tfa, but with a different amino acid sequence, used for imaging and therapy of neuroendocrine tumors.
Uniqueness
This compound is unique due to its high affinity for somatostatin receptors and its ability to form stable complexes with various radionuclides. This makes it highly effective for both diagnostic imaging and therapeutic applications in neuroendocrine tumors .
Properties
Molecular Formula |
C67H91F3N14O21S2 |
|---|---|
Molecular Weight |
1549.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H90N14O19S2.C2HF3O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;3-2(4,5)1(6)7/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);(H,6,7)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1 |
InChI Key |
RRPREUWBGROAES-UZOALHFESA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















